molecular formula C8H13BN2O2 B13909205 (3-((2-Aminoethyl)amino)phenyl)boronic acid CAS No. 1026029-60-6

(3-((2-Aminoethyl)amino)phenyl)boronic acid

Cat. No.: B13909205
CAS No.: 1026029-60-6
M. Wt: 180.01 g/mol
InChI Key: SHXRXYDEWGFKKX-UHFFFAOYSA-N
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Description

B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethylamino group. The unique structure of this compound imparts it with distinct chemical properties, making it valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The general reaction scheme can be represented as follows:

    Step 1: 3-Bromoaniline reacts with 2-aminoethylamine in the presence of a base to form the intermediate product.

    Step 2: The intermediate product undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid.

Industrial Production Methods

Industrial production of B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminoethylamino group under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted aminoethylamino derivatives.

Mechanism of Action

The mechanism of action of B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The aminoethylamino group enhances the compound’s solubility and facilitates its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[3-[(2-Aminoethyl)amino]phenyl]boronic acid is unique due to the presence of the aminoethylamino group, which imparts additional reactivity and solubility compared to simpler boronic acids. This makes it particularly valuable in applications requiring specific molecular interactions and enhanced solubility.

Properties

CAS No.

1026029-60-6

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[3-(2-aminoethylamino)phenyl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c10-4-5-11-8-3-1-2-7(6-8)9(12)13/h1-3,6,11-13H,4-5,10H2

InChI Key

SHXRXYDEWGFKKX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NCCN)(O)O

Origin of Product

United States

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